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Compound of Interest

Compound Name: N-Nitrosometoprolol

Cat. No.: B8145643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxic profiles of two nitrosamine

impurities derived from commonly prescribed beta-blockers: N-Nitrosometoprolol and N-

Nitroso-propranolol. The information presented herein is compiled from publicly available

experimental data to assist in the risk assessment and management of these potential

mutagens.

Executive Summary
Both N-Nitrosometoprolol and N-Nitroso-propranolol have demonstrated genotoxic potential

in various assays. N-Nitroso-propranolol has been more extensively studied and has been

shown to be mutagenic in the Ames test and to induce DNA damage and micronuclei in human

cell lines. Its metabolic activation is primarily mediated by the cytochrome P450 enzyme

CYP2C19[1][2]. N-Nitrosometoprolol has also been shown to be genotoxic, causing DNA

fragmentation in rat and human hepatocytes and inducing micronuclei in rat liver cells in

vivo[3]. While both compounds require metabolic activation to exert their genotoxic effects, a

direct comparison of their potency is limited by the availability of data for N-Nitrosometoprolol
in some key in vitro assays.

Data Presentation: Quantitative Genotoxicity Data
The following tables summarize the available quantitative data for the genotoxicity of N-
Nitrosometoprolol and N-Nitroso-propranolol.
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Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Compound Test Strain
Metabolic
Activation

Concentration
Range

Result

N-

Nitrosometoprolo

l

Data not

available

Data not

available

Data not

available

Data not

available

N-Nitroso-

propranolol

S. typhimurium

TA100

Hamster Liver S9

(10%)
0 - 200 µ g/plate

Positive, dose-

dependent

increase[1]

S. typhimurium

TA1535

Hamster Liver S9

(10%)
0 - 200 µ g/plate

Positive, dose-

dependent

increase[1]

S. typhimurium

TA98

Hamster Liver S9

(10%)
0 - 200 µ g/plate

Positive, dose-

dependent

increase

Table 2: In Vitro Micronucleus Assay Results

Compound Cell Line
Metabolic
Activation

Concentration
Range

Result

N-

Nitrosometoprolo

l

Data not

available

Data not

available

Data not

available

Data not

available

N-Nitroso-

propranolol
Human TK6 cells

Hamster Liver S9

(0.4%)

0 - 10 µM (24h

treatment)

Positive, dose-

dependent

increase in

micronuclei

frequency

Table 3: DNA Damage Assay Results
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Compound Assay Type
Cell
Line/System

Concentration
Range

Result

N-

Nitrosometoprolo

l

DNA

Fragmentation

(Alkaline Elution)

Rat Hepatocytes 0.1 - 1 mM

Positive, dose-

dependent

increase in DNA

fragmentation

DNA

Fragmentation

(Alkaline Elution)

Human

Hepatocytes
0.1 - 1 mM

Positive, dose-

dependent

increase in DNA

fragmentation

N-Nitroso-

propranolol

DNA

Fragmentation

(Alkaline Elution)

Rat Hepatocytes 0.01 - 0.1 mM

Positive, dose-

dependent

increase in DNA

fragmentation

DNA

Fragmentation

(Alkaline Elution)

Human

Hepatocytes
0.01 - 0.1 mM

Positive, dose-

dependent

increase in DNA

fragmentation

Comet Assay (%

Tail DNA)

Human HepaRG

2D culture
0 - 250 µM

Positive, dose-

dependent

increase in % tail

DNA

Table 4: In Vivo Micronucleus Assay Results
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Compound Species Tissue Dose Result

N-

Nitrosometoprolo

l

Rat (partially

hepatectomized)
Liver

1000 mg/kg

(single gavage

dose)

Significant

increase in

micronucleated

hepatocytes

N-Nitroso-

propranolol

Rat (partially

hepatectomized)
Liver

1000 mg/kg

(single gavage

dose)

Significant

increase in

micronucleated

hepatocytes

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test) for N-
Nitroso-propranolol

Test Strains:Salmonella typhimurium strains TA98, TA100, and TA1535 were used to detect

frameshift and base-pair substitution mutations, respectively.

Metabolic Activation: The assay was conducted with and without a metabolic activation

system. The S9 fraction was prepared from the livers of male golden Syrian hamsters pre-

treated with Aroclor 1254. A 10% (v/v) S9 mix was used.

Procedure: The pre-incubation method was employed. The test compound, bacterial culture,

and S9 mix (or buffer for tests without metabolic activation) were pre-incubated at 37°C

before being mixed with molten top agar and poured onto minimal glucose agar plates. The

plates were incubated at 37°C for 48-72 hours, after which the number of revertant colonies

was counted.

Data Analysis: A positive response was defined as a dose-related increase in the mean

number of revertants per plate to at least twice the mean of the solvent control.

In Vitro Micronucleus Assay for N-Nitroso-propranolol
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Cell Line: Human lymphoblastoid TK6 cells were used.

Metabolic Activation: A 0.4% (v/v) hamster liver S9 mix was used for metabolic activation in

the 24-hour continuous treatment protocol.

Procedure: Cells were exposed to various concentrations of N-Nitroso-propranolol in the

presence of the S9 mix for 24 hours. Cytochalasin B was added to block cytokinesis,

allowing for the identification of binucleated cells. Following incubation, cells were harvested,

fixed, and stained. The frequency of micronuclei in binucleated cells was then scored using

microscopy.

Data Analysis: A statistically significant, dose-dependent increase in the frequency of

micronucleated cells was considered a positive result.

DNA Fragmentation by Alkaline Elution
Cell System: Primary cultures of rat and human hepatocytes were utilized.

Procedure: Hepatocytes were exposed to the test compounds for 20 hours. After treatment,

the cells were lysed on a filter, and the DNA was slowly eluted with an alkaline solution. The

rate of elution is proportional to the number of single-strand breaks in the DNA. The amount

of DNA in the eluted fractions and remaining on the filter was quantified to determine the

extent of DNA fragmentation.

Data Analysis: An increase in the rate of DNA elution compared to the control was indicative

of DNA damage.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Click to download full resolution via product page

Caption: General metabolic activation pathway of N-nitrosamines leading to genotoxicity.
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Caption: Metabolic activation of N-Nitroso-propranolol by CYP2C19.
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Caption: Postulated metabolic activation of N-Nitrosometoprolol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and
human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8145643?utm_src=pdf-body-img
https://www.benchchem.com/product/b8145643?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/37210026/
https://pubmed.ncbi.nlm.nih.gov/37210026/
https://www.researchgate.net/publication/370881036_Revisiting_the_mutagenicity_and_genotoxicity_of_N-nitroso_propranolol_in_bacterial_and_human_in_vitro_assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8145643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Low clastogenic activity in vivo of the N-nitroso derivatives of 5 beta-adrenergic-blocking
drugs proved to be potent genotoxins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of the Genotoxicity of N-
Nitrosometoprolol and N-Nitroso-propranolol]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b8145643#n-nitrosometoprolol-vs-n-nitroso-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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